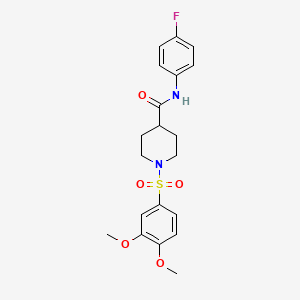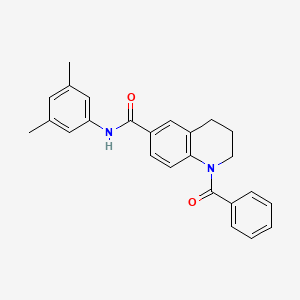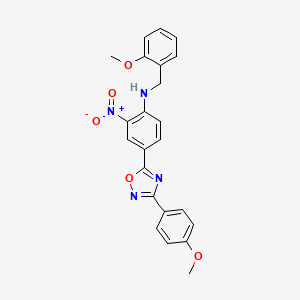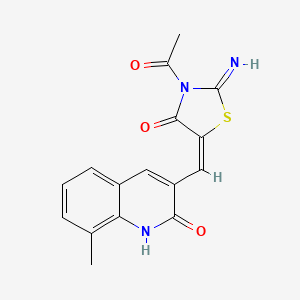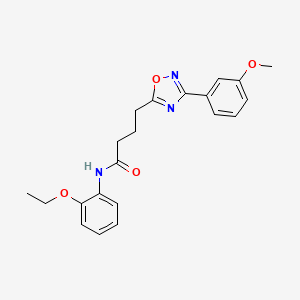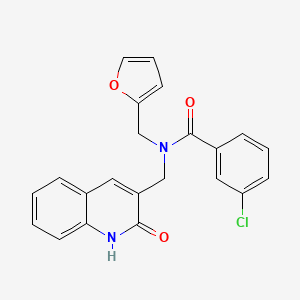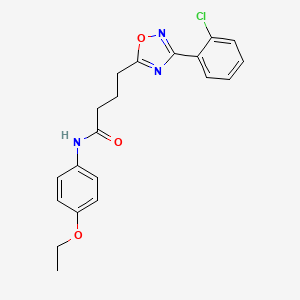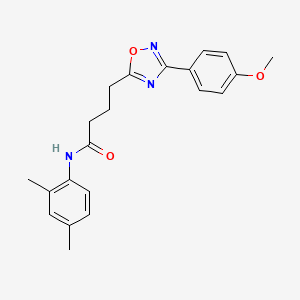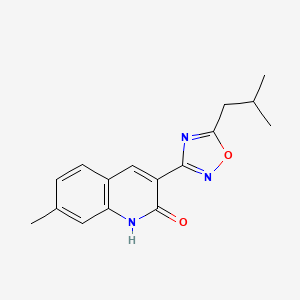
3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol, also known as IQ-1S, is a small molecule that has gained attention in the scientific community due to its potential use in various research applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating cellular pathways and mechanisms of action. In
Mécanisme D'action
The mechanism of action of 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol involves its binding to the TCF/LEF protein, which is a transcription factor that regulates the expression of Wnt target genes. By binding to this protein, 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol inhibits the transcriptional activity of the Wnt pathway, leading to a decrease in the expression of Wnt target genes. This mechanism has been demonstrated in various studies, including a paper by M. Lepourcelet et al. (2004).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol are diverse and have been investigated in various studies. One of the most notable effects is its ability to inhibit the proliferation of cancer cells. This effect has been demonstrated in several studies, including a paper by S. Gonsalves et al. (2011). 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has also been shown to have anti-inflammatory effects, as demonstrated in a paper by L. Chen et al. (2015). Additionally, 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been shown to promote the differentiation of stem cells into specific cell types, as demonstrated in a paper by Y. Zhang et al. (2017).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol for lab experiments is its specificity for the Wnt pathway. This specificity allows researchers to investigate the role of this pathway in various cellular processes without affecting other pathways. Additionally, 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is a small molecule, which makes it easy to administer and study in vitro and in vivo. However, one limitation of 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is its relatively low potency, which may require higher concentrations for effective inhibition of the Wnt pathway.
Orientations Futures
There are several future directions for research on 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol. One direction is the investigation of its potential use in the treatment of cancer. Several studies have demonstrated its ability to inhibit the proliferation of cancer cells, and further research may lead to the development of new cancer therapies. Another direction is the investigation of its potential use in tissue engineering and regenerative medicine. 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been shown to promote the differentiation of stem cells into specific cell types, and further research may lead to its use in the development of new tissue engineering strategies. Finally, further research is needed to optimize the synthesis method of 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol to improve its potency and reduce its cost.
Méthodes De Synthèse
The synthesis of 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol involves a multi-step process that begins with the reaction of 2-amino-3-methylquinoline with ethyl 2-bromoisobutyrate to form an intermediate compound. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to produce the final product, 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol. The synthesis method has been described in detail in a scientific paper by H. Zhou et al. (2013).
Applications De Recherche Scientifique
3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been shown to have potential use in various scientific research applications. One of the most promising applications is in the study of the Wnt signaling pathway. This pathway is involved in the regulation of cell proliferation, differentiation, and survival, and dysregulation of this pathway has been linked to various diseases, including cancer. 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been shown to inhibit the activity of the Wnt pathway by binding to a specific protein called TCF/LEF, which is involved in the transcriptional regulation of Wnt target genes.
Propriétés
IUPAC Name |
7-methyl-3-[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-9(2)6-14-18-15(19-21-14)12-8-11-5-4-10(3)7-13(11)17-16(12)20/h4-5,7-9H,6H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQPGGQRRXNAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-3-[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

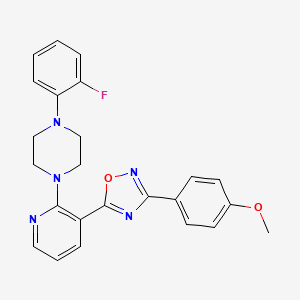
![4-[1-(naphthalene-2-sulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7715031.png)
